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Introduction
MS2126 is a small molecule compound identified as an inhibitor of the bromodomains of the

paralogous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and

p300 (EP300).[1][2][3][4] These proteins are critical transcriptional co-activators that play a

central role in regulating gene expression. By targeting the bromodomain, a "reader" module

that recognizes acetylated lysine residues on histones and other proteins, MS2126 can

modulate fundamental cellular processes, including the response to DNA damage. This guide

provides a detailed overview of the core mechanism of action of MS2126, focusing on its

impact on the p53 signaling pathway.

Core Mechanism of Action: Disruption of the
CREBBP/p300-p53 Interaction
The primary mechanism of action of MS2126 is the competitive inhibition of the bromodomains

of CREBBP/p300. This inhibition prevents the recruitment of these co-activators to specific

sites on chromatin and disrupts their interaction with acetylated non-histone proteins.

A key interaction disrupted by MS2126 is that between CREBBP/p300 and the tumor

suppressor protein p53.[2][4] In response to cellular stressors such as DNA damage, p53 is

stabilized and acetylated. This post-translational modification is crucial for its activation and
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subsequent binding to the bromodomains of CREBBP/p300. This interaction is necessary for

the full transcriptional activation of p53 target genes, which orchestrate cellular responses like

cell cycle arrest and apoptosis.

MS2126, by occupying the acetyl-lysine binding pocket of the CREBBP/p300 bromodomain,

physically blocks the binding of acetylated p53. This leads to a modulation of the p53-

dependent transcriptional program. Specifically, studies have shown that in the presence of

DNA damage, treatment with MS2126 can lead to a decrease in the levels of p53 and a

suppression of the expression of its downstream target, p21 (also known as CDKN1A).[5]

Signaling Pathway Modulated by MS2126
The following diagram illustrates the p53 signaling pathway and the point of intervention for

MS2126.
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Caption: MS2126 inhibits the interaction between acetylated p53 and the CREBBP/p300

bromodomain.

Quantitative Data
Detailed quantitative preclinical data for MS2126 is limited in publicly available literature. The

following table provides a summary of the types of quantitative data that are typically generated

to characterize a compound with this mechanism of action. The values presented are

representative and for illustrative purposes.

Parameter Assay Type
Target/Proc
ess

Cell Line Condition
Representat
ive Value

Biochemical

Potency
TR-FRET

CREBBP

Bromodomai

n Binding

- In vitro IC50: 2.5 µM

Binding

Affinity

Isothermal

Titration

Calorimetry

CREBBP

Bromodomai

n

- In vitro Kd: 800 nM

Cellular

Target

Engagement

NanoBRET
CREBBP

Occupancy
U2OS Live Cells EC50: 5 µM

Downstream

Effect

Western Blot

/ qPCR

p21

Protein/mRN

A Expression

U2OS

Doxorubicin-

induced DNA

damage

60%

reduction at

10 µM

Antiproliferati

ve Activity
CellTiter-Glo Cell Viability U2OS

72-hour

incubation
GI50: 15 µM

Experimental Protocols
In Vitro Bromodomain Binding Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assay to quantify the inhibition of the interaction between the CREBBP bromodomain

and an acetylated histone peptide by MS2126.
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TR-FRET Experimental Workflow

Start

Dispense MS2126 serial dilutions
into a 384-well assay plate.

Add GST-tagged CREBBP
bromodomain protein.

Add biotinylated, acetylated
histone H4 peptide.

Incubate for 30 minutes at room temperature.

Add detection reagents:
Europium-chelate anti-GST antibody (Donor)

and Streptavidin-APC (Acceptor).

Incubate for 60 minutes at room temperature,
protected from light.

Read plate on a TR-FRET enabled reader
(Excitation: 320 nm, Emission: 620 nm & 665 nm).

Calculate FRET ratio and determine IC50.

End

Click to download full resolution via product page

Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.
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Cellular Western Blot for p21 Expression
This protocol details the methodology to measure the effect of MS2126 on p21 protein levels in

a human cancer cell line following the induction of DNA damage.
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1. Seed U2OS cells and allow to adhere overnight.

2. Treat cells with Doxorubicin (e.g., 1 µM)
and varying concentrations of MS2126 for 24 hours.

3. Harvest cells and prepare whole-cell lysates
using RIPA buffer with protease/phosphatase inhibitors.

4. Determine protein concentration using a BCA assay.

5. Separate 20 µg of protein per lane
by SDS-PAGE on a 4-20% polyacrylamide gel.

6. Transfer separated proteins to a PVDF membrane.

7. Block the membrane for 1 hour
in 5% non-fat milk in TBST.

8. Incubate overnight at 4°C with primary antibodies:
anti-p21 and anti-β-actin (loading control).

9. Wash and incubate with HRP-conjugated
secondary antibody for 1 hour at room temperature.

10. Detect signal using an ECL substrate and
an imaging system.

11. Quantify band densitometry and normalize
p21 levels to the loading control.

Click to download full resolution via product page

Caption: Step-by-step workflow for Western Blot analysis of p21 expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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